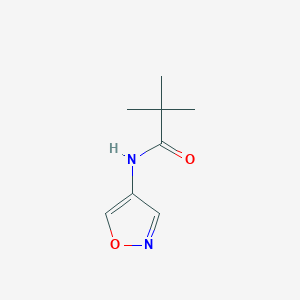

N-(isoxazol-4-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(isoxazol-4-yl)pivalamide is a synthetic compound that belongs to the class of isoxazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound features an isoxazole ring, which is a five-membered heterocyclic moiety containing both nitrogen and oxygen atoms, and a pivaloyl group attached to the nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)pivalamide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction involves the use of an alkyne as a dipolarophile and a nitrile oxide as the dipole. The reaction conditions often include the presence of a catalyst such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods often employ eco-friendly reagents and conditions to achieve high yields and regioselectivity .

Análisis De Reacciones Químicas

Types of Reactions

N-(isoxazol-4-yl)pivalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole-4-carboxylic acid derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

2.1. Inhibition of Human Neutrophil Elastase (HNE)

Recent studies have highlighted the efficacy of isoxazolone derivatives, including N-(isoxazol-4-yl)pivalamide, as inhibitors of human neutrophil elastase. HNE plays a crucial role in inflammatory processes and tissue remodeling, making it a target for therapeutic intervention in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Research indicates that modifications to the isoxazolone core can enhance inhibitory potency, with some derivatives demonstrating IC₅₀ values in the nanomolar range .

| Compound | IC₅₀ (nM) | Notes |

|---|---|---|

| Sivelestat | 44 | Currently marketed in Japan and South Korea |

| AZD9668 (Alvelestat) | - | Phase II clinical trials for COPD |

| This compound | - | Potential HNE inhibitor |

2.2. Melanocortin Receptor Agonism

This compound has also been investigated for its agonistic activity on melanocortin receptors, particularly the melanocortin-4 receptor (MC4R). This receptor is implicated in energy homeostasis and appetite regulation. Compounds that exhibit agonist activity at MC4R may have applications in obesity treatment and metabolic disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of pivalic acid derivatives with isoxazole precursors. Structure-activity relationship studies suggest that variations in substituents on the isoxazole ring significantly impact biological activity, emphasizing the importance of molecular design in drug development .

3.1. Example Synthesis Pathway

- Starting Materials : Pivalic acid and isoxazole derivatives.

- Reaction Conditions : Typically involves condensation reactions under controlled temperatures.

- Yield : The yield can vary based on reaction conditions and purity of starting materials.

Mecanismo De Acción

The mechanism of action of N-(isoxazol-4-yl)pivalamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in conditions like Alzheimer’s disease .

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole: A five-membered heterocyclic compound with similar structural features.

Isoxazole-4-carboxylic acid: A derivative with a carboxyl group at the fourth position.

Isoxazole-5-carboxylic acid: Another derivative with a carboxyl group at the fifth position.

Uniqueness

N-(isoxazol-4-yl)pivalamide is unique due to the presence of the pivaloyl group attached to the nitrogen atom, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole derivatives and contributes to its specific applications in various fields .

Actividad Biológica

N-(isoxazol-4-yl)pivalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features an isoxazole ring substituted with a pivalamide group. The synthesis typically involves the reaction of isoxazole derivatives with pivaloyl chloride or pivalic acid under controlled conditions. The compound can be synthesized through various methods, including:

- Direct acylation of isoxazole derivatives.

- Rearrangement reactions involving oxadiazoles to form isoxazolines, followed by acylation .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent.

1. Inhibition Studies

Recent research has demonstrated that isoxazole derivatives exhibit significant inhibitory activity against various enzymes. For instance, compounds with similar structures have been shown to inhibit human neutrophil elastase (HNE), which plays a crucial role in inflammatory processes .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Sivelestat | 44 | HNE |

| This compound | TBD | TBD |

The mechanism through which this compound exerts its biological effects may involve modulation of signaling pathways related to inflammation and cell proliferation. Isoxazole derivatives have been linked to the inhibition of protein kinases and other signaling molecules involved in cancer progression and inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of isoxazole derivatives, including this compound:

-

Case Study 1: Inflammatory Diseases

A study evaluated the efficacy of this compound in models of acute inflammation. Results indicated a significant reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent. -

Case Study 2: Cancer Research

In vitro studies demonstrated that this compound could inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer drug. The compound was found to induce apoptosis in treated cells, further supporting its therapeutic promise.

Propiedades

IUPAC Name |

2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUKJUROMJCXLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CON=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.